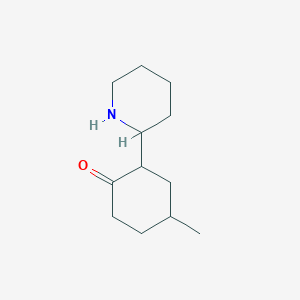4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
CAS No.:
Cat. No.: VC17526166
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 4-methyl-2-piperidin-2-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |
| Standard InChI Key | JIQFQIJOOKTBBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(=O)C(C1)C2CCCCN2 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound consists of a cyclohexanone ring (a six-membered carbocycle with a ketone group at position 1) substituted at position 2 with a piperidin-2-yl group (a six-membered amine ring). A methyl group further modifies the cyclohexanone ring at position 4. The IUPAC name, 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, reflects this arrangement .
Key Features:
-
Cyclohexanone Core: The ketone group at position 1 introduces polarity and reactivity, enabling nucleophilic additions and hydrogen bonding.
-
Piperidine Substituent: The piperidine ring contributes basicity due to its amine group, with potential for protonation under physiological conditions.
-
Methyl Group: The 4-methyl substituent influences steric effects and lipophilicity.
Molecular Formula and Weight
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous structures provide benchmarks:
-
IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the ketone carbonyl (C=O) stretch .
-
NMR:
Synthetic Pathways
Organometallic Approaches
Piperidine-containing compounds are frequently synthesized via organozinc intermediates. A method adapted from Abdel Salam (2013) involves:
-
Conjugate Addition: Reacting β-aminoalkyl zinc iodides with α,β-unsaturated ketones.
-
Cyclization: Using sodium hydride to form the piperidine ring .
For 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, a plausible route is:
-
Step 1: Preparation of 4-methylcyclohexanone enolate.
-
Step 2: Coupling with a piperidine-derived organozinc reagent.
-
Step 3: Acid-catalyzed cyclization to form the bicyclic structure .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-Methylcyclohexanone | Ketone precursor | |
| Piperidin-2-ylzinc iodide | Organometallic coupling agent | |
| Sodium hydride | Cyclization catalyst |
Stereochemical Considerations
The piperidine ring introduces chirality. Hydrogenation of precursor alkenes (e.g., 5-methylene piperidines) can yield diastereomers, as observed in related systems . For example, hydrogenating a Boc-protected intermediate may produce a 3:1 ratio of cis:trans isomers .
Reactivity and Functionalization
Ketone Reactivity
The cyclohexanone carbonyl participates in:
-
Nucleophilic Additions: Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to a secondary alcohol.
-
Condensation Reactions: Formation of Schiff bases with primary amines .
Piperidine Modifications
-
N-Functionalization: Alkylation or acylation of the piperidine nitrogen alters solubility and bioactivity.
-
Ring Expansion: Reaction with electrophiles (e.g., epoxides) can yield azepane derivatives .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 4-Methyl-2-(piperidin-2-yl)cyclohexanol | 85% |
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpiperidine derivative | 72% |
Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exists.
-
Synthetic Optimization: Current routes lack enantioselectivity; asymmetric catalysis (e.g., chiral ligands) could improve stereocontrol .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume